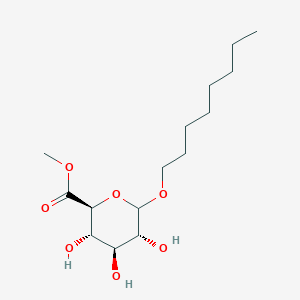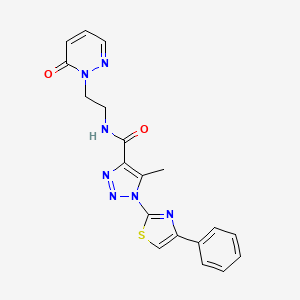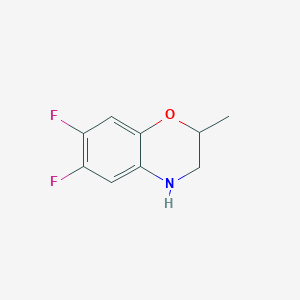![molecular formula C23H27FN2O5S B3001628 4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-methoxyphenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 946339-59-9](/img/structure/B3001628.png)
4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-methoxyphenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(4-methoxyphenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane" is a derivative of 1-oxa-4-azaspiro[4.5]decane, which is a class of compounds known for their potential in medicinal chemistry due to their spirocyclic structure. This particular derivative has not been explicitly described in the provided papers, but its structure suggests that it may have interesting biological activities, similar to other compounds in its class that have been studied for their antitumor and antihypertensive properties .
Synthesis Analysis
The synthesis of related spirocyclic compounds typically involves key steps such as metal-catalyzed cascade cyclization or acid-catalyzed phenylsulfanyl migration. For instance, a series of novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives were synthesized through such a key step, which could be relevant to the synthesis of the compound . Additionally, the synthesis of 8-oxa-2-azaspiro[4.5]decane from commercially available reagents suggests a possible route for the synthesis of the target compound, involving the introduction of the appropriate sulfonyl and acetyl groups at later stages .
Molecular Structure Analysis
The molecular structure of spirocyclic compounds like 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane has been determined by X-ray crystallography, revealing that the cyclohexyl ring typically adopts a chair conformation and that these compounds can be chiral . This information is crucial for understanding the 3D conformation and stereochemistry of the target compound, which can significantly influence its biological activity.
Chemical Reactions Analysis
The chemical reactivity of the target compound can be inferred from related compounds. For example, the presence of the sulfonyl group in the molecule suggests potential for further chemical modifications, as seen in the synthesis of various sulfonyl-containing spirocyclic derivatives . The acetyl group could also be a site for chemical reactions, such as hydrolysis or nucleophilic attack, which could be relevant for the compound's mechanism of action or metabolism.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not directly reported, related compounds provide some insight. The solubility, stability, and crystalline structure of these compounds can be influenced by their substituents and stereochemistry . The presence of aromatic groups and heteroatoms within the spirocyclic framework can affect properties such as melting point, boiling point, and partition coefficient, which are important for the pharmacokinetic profile of the compound.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Research on derivatives of 1-oxa-4,8-diazaspiro[4.5]decane, such as the one , has shown promising results in anticonvulsant activities. Madaiah et al. (2012) found that certain derivatives demonstrated significant protective effects against seizures, comparable to standard anticonvulsant drugs like phenytoin (Madaiah et al., 2012).
Supramolecular Arrangements
Studies on cyclohexane-5-spirohydantoin derivatives, which share structural similarities with the compound , have been explored for their crystallographic properties. Graus et al. (2010) highlighted the role of substituents on the cyclohexane ring in defining supramolecular arrangements, contributing to the understanding of molecular interactions and crystal structures (Graus et al., 2010).
Antihypertensive Activity
Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including those with structural similarities to the compound , have been synthesized and evaluated for their antihypertensive properties in rats. Caroon et al. (1981) found that certain derivatives exhibited alpha-adrenergic blocking properties, contributing to their potential as antihypertensive agents (Caroon et al., 1981).
Hypoglycemic Activity
Research on spiroimidazolidine-2,4-diones, structurally related to the compound , revealed significant hypoglycemic activities. Iqbal et al. (2012) observed that certain derivatives reduced blood glucose levels in rats, suggesting their potential application in treating diabetes (Iqbal et al., 2012).
Eigenschaften
IUPAC Name |
1-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O5S/c1-17-15-20(7-8-21(17)24)32(28,29)26-13-14-31-23(26)9-11-25(12-10-23)22(27)16-18-3-5-19(30-2)6-4-18/h3-8,15H,9-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPMARKLQWSKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)CC4=CC=C(C=C4)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(2,5-dimethylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B3001545.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B3001547.png)





![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B3001555.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B3001556.png)



![5-[Bis(diethylamino)phosphinothioyl]furan-2-carbaldehyde](/img/structure/B3001567.png)
